molecular formula C22H19N3O4 B10913093 2-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-2,2-diphenylacetohydrazide

Cat. No.: B10913093
M. Wt: 389.4 g/mol
InChI Key: OSHQFYBKTKAGRO-XQNSMLJCSA-N
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Description

2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide group, a nitrophenyl group, and a diphenylacetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-nitroacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Shares the nitrophenyl group but lacks the hydrazide moiety.

    N’-[(E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its combination of a hydrazide group, a nitrophenyl group, and a diphenylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C22H19N3O4/c1-16(17-12-14-20(15-13-17)25(28)29)23-24-21(26)22(27,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,27H,1H3,(H,24,26)/b23-16+

InChI Key

OSHQFYBKTKAGRO-XQNSMLJCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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